Pentacontane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUOWJPZLHUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H102 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216171 | |

| Record name | Pentacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-40-3 | |

| Record name | Pentacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of n-pentacontane

An In-depth Technical Guide to the Physical Properties of n-Pentacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Pentacontane (C50H102) is a long-chain aliphatic hydrocarbon belonging to the alkane series. As a high-molecular-weight paraffin, its physical properties are of significant interest in various fields, including materials science, lubricants, and as a model for studying the behavior of long-chain polymers. This document provides a comprehensive overview of the core , complete with experimental methodologies for their determination.

Core Physical Properties

The fundamental physical characteristics of n-pentacontane are summarized below. These values represent a consolidation of data from various sources, and it should be noted that minor discrepancies may exist due to different experimental conditions.

Data Presentation: Physical Properties of n-Pentacontane

| Property | Value | Units |

| Molecular Formula | C₅₀H₁₀₂ | - |

| Molecular Weight | 703.34 - 703.36 | g/mol |

| Melting Point | 93 - 94 | °C |

| Boiling Point | 548 - 579.94 | °C at 760 mmHg |

| Density | 0.794 - 0.9422 | g/cm³ |

| Solubility in Water | Insoluble | - |

Note: The range in values for boiling point and density reflects data from multiple sources and may include both experimental and estimated figures.[1][2][3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the determination of key are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid like n-pentacontane, the melting point is a sharp, well-defined temperature.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered n-pentacontane is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 1 cm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. The apparatus is heated at a controlled rate.

-

Initial Determination: A preliminary measurement can be performed with a rapid heating rate to approximate the melting point.[9]

-

Accurate Determination: A second sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to about 1°C per minute.[9]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded. For a pure substance, this range should be narrow.[10]

Determination of Density

The density of a substance is its mass per unit volume. For a solid like n-pentacontane, the density can be determined by measuring its mass and the volume it displaces.

Methodology: Density Determination by Volume Displacement

-

Mass Measurement: A sample of n-pentacontane is weighed accurately using an analytical balance.[11][12]

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which n-pentacontane is insoluble (e.g., water, although a non-polar solvent would be more appropriate if the solid were not a hydrocarbon). The initial volume is recorded.[13][14]

-

The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and no air bubbles are trapped.[14]

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[13][14]

-

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[11][13]

Visualizations

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of n-pentacontane.

Logical Relationship: Factors Influencing Alkane Boiling Point

Caption: Factors affecting the boiling point of alkanes like n-pentacontane.

References

- 1. This compound [stenutz.eu]

- 2. n-pentacontane [stenutz.eu]

- 3. This compound | 6596-40-3 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6596-40-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 6596-40-3 [amp.chemicalbook.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Pentacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane is a long-chain saturated hydrocarbon belonging to the alkane series. With a backbone of fifty carbon atoms, its physical and chemical properties are of significant interest in various fields, including materials science, industrial lubrication, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of n-pentacontane, along with a representative synthetic protocol and spectral data for its characterization.

Molecular Structure and Formula

The molecular formula for n-pentacontane is C₅₀H₁₀₂ .[1] As a linear alkane, it consists of a chain of fifty carbon atoms connected by single bonds, with each carbon atom being saturated with hydrogen atoms. The structure adheres to the general formula for alkanes, CₙH₂ₙ₊₂.

The sheer number of carbon atoms in this compound gives rise to a vast number of theoretical structural isomers. However, this guide focuses on the straight-chain isomer, n-pentacontane, which is the most common and well-characterized form.

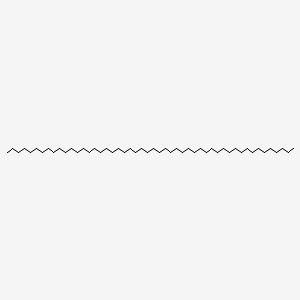

Molecular Visualization

The linear structure of n-pentacontane can be represented in a condensed format to illustrate the repeating methylene units.

Caption: Condensed molecular structure of n-pentacontane.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for n-pentacontane.

Table 1: Physical and Chemical Properties of n-Pentacontane

| Property | Value | Source |

| Molecular Formula | C₅₀H₁₀₂ | [1] |

| Molecular Weight | 703.36 g/mol | [1] |

| CAS Number | 6596-40-3 | |

| Melting Point | 94 °C | [1] |

| Boiling Point | 578.4 °C at 760 mmHg | |

| Density | 0.823 g/cm³ | |

| Flash Point | 507.6 °C | |

| Refractive Index | 1.459 |

Table 2: Spectroscopic Data for n-Pentacontane

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | The ¹H NMR spectrum of n-pentacontane is characterized by two main signals: a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) protons, and a large multiplet around 1.25 ppm arising from the numerous methylene (CH₂) protons in the long chain. |

| ¹³C NMR | In the ¹³C NMR spectrum, distinct signals can be resolved for the different carbon environments. The terminal methyl carbons typically appear around 14 ppm. The internal methylene carbons produce a series of closely spaced signals between 22 and 32 ppm, with the innermost carbons having the most similar chemical shifts. |

| FTIR | The FTIR spectrum of n-pentacontane is characteristic of a long-chain alkane. Key absorption bands include: C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ for asymmetric and 2850 cm⁻¹ for symmetric CH₂ stretching), a CH₂ scissoring deformation around 1470-1460 cm⁻¹, and a CH₃ symmetric deformation (umbrella mode) near 1375 cm⁻¹. A characteristic rocking motion of the (CH₂)n chain is often observed around 720 cm⁻¹. |

| Mass Spectrometry | The electron ionization mass spectrum of n-pentacontane shows a molecular ion peak (M⁺) at m/z 702. The fragmentation pattern is characterized by a series of peaks separated by 14 Da (corresponding to the loss of CH₂ units), forming a characteristic cluster of ions. The most abundant fragments are typically in the lower mass range, resulting from the stable carbocations formed after C-C bond cleavage. |

Experimental Protocols: Synthesis of Long-Chain Alkanes

The synthesis of high molecular weight alkanes like this compound can be challenging. Two classical methods are the Wurtz reaction and Kolbe electrolysis. Below is a representative protocol for the Wurtz reaction, which can be adapted for the synthesis of this compound.

Wurtz Reaction for the Synthesis of n-Pentacontane

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. To synthesize n-pentacontane, a suitable starting material would be 1-bromopentacosane (C₂₅H₅₁Br).

Reaction: 2 C₂₅H₅₁Br + 2 Na → C₅₀H₁₀₂ + 2 NaBr

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to exclude moisture, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Sodium metal, finely dispersed in an inert solvent like xylene or toluene.

-

1-Bromopentacosane.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

-

-

Procedure:

-

The sodium dispersion is added to the reaction flask containing the anhydrous solvent.

-

A solution of 1-bromopentacosane in the same anhydrous solvent is placed in the dropping funnel.

-

The reaction flask is heated to reflux, and the solution of 1-bromopentacosane is added dropwise with vigorous stirring over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

After cooling, the excess sodium is carefully quenched by the slow addition of ethanol.

-

The reaction mixture is then washed with water to remove sodium bromide and other water-soluble byproducts.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., a mixture of alkanes and a more polar solvent) or by column chromatography.

-

-

Characterization: The identity and purity of the synthesized this compound are confirmed using the spectroscopic methods outlined in Table 2, as well as by its melting point.

Logical Flow of the Wurtz Reaction

Caption: Workflow for the synthesis of n-pentacontane via the Wurtz reaction.

Applications and Significance

Due to its high molecular weight, thermal stability, and well-defined structure, n-pentacontane serves as a valuable compound in several areas of research and industry:

-

Model Compound: It is used as a model for studying the crystallization behavior and phase transitions of long-chain polymers.

-

High-Temperature Lubricants: Its high boiling point and stability make it a component in high-temperature lubricants and waxes.

-

Analytical Standard: In gas chromatography and other analytical techniques, it can be used as a retention time standard for the analysis of complex hydrocarbon mixtures.

-

Drug Delivery: While not a drug itself, the study of long-chain alkanes can provide insights into the behavior of lipidic drug delivery systems and the hydrophobic cores of micelles and liposomes.

Conclusion

n-Pentacontane, with its simple yet long-chain structure, presents a fascinating subject for chemical synthesis and physical characterization. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or interested in the properties and applications of high molecular weight alkanes. The precise control over its synthesis and a thorough understanding of its spectral properties are crucial for its effective utilization in advanced scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of Pentacontane

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of pentacontane (C₅₀H₁₀₂), a long-chain n-alkane. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and preparation of high-molecular-weight hydrocarbons. This document details the physical and chemical properties of this compound, outlines plausible synthetic routes with generalized experimental protocols, and discusses the spectroscopic techniques used for its characterization.

Introduction to this compound

This compound, a saturated hydrocarbon with the chemical formula C₅₀H₁₀₂, is a waxy solid at room temperature. As a long-chain n-alkane, it serves as a model compound for studying the physical and chemical behavior of polyethylene and other polymers. Its well-defined molecular structure allows for the investigation of crystallization processes, phase transitions, and intermolecular forces in large molecules. While not a common single compound in commercial applications, this compound and other long-chain alkanes are components of various natural waxes and heavy crude oils.

Discovery and Natural Occurrence

The discovery of this compound is not attributed to a single event but rather evolved with the advancement of analytical techniques for separating and identifying complex hydrocarbon mixtures. Long-chain alkanes are known to be present in the cuticular waxes of many plants, where they play a crucial role in preventing water loss and protecting against environmental stressors. While the specific concentration of this compound in these waxes is often low, its presence has been identified through techniques such as gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound

The key physical and chemical properties of n-pentacontane are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₀H₁₀₂ | [1] |

| Molecular Weight | 703.35 g/mol | [1] |

| CAS Number | 6596-40-3 | [1] |

| Appearance | Waxy solid | |

| Melting Point | 93 °C | |

| Boiling Point | 200 °C (at reduced pressure) | |

| Density | 0.9422 g/cm³ | |

| Solubility | Insoluble in water; soluble in hot nonpolar organic solvents |

Synthesis of this compound

The synthesis of high-purity, long-chain n-alkanes like this compound presents a significant challenge due to the difficulty in controlling the carbon chain length and the potential for side reactions. While classical methods like the Wurtz reaction and Kolbe electrolysis are suitable for preparing shorter, symmetrical alkanes, they are generally not practical for the synthesis of a specific, long-chain, unsymmetrical alkane like this compound, as they tend to produce a difficult-to-separate mixture of products.

A more viable and controlled approach for the synthesis of long-chain n-alkanes involves the reduction of long-chain carboxylic acids or their derivatives. This method allows for the precise construction of the desired carbon skeleton.

Synthetic Strategy: Reduction of a C₅₀ Carboxylic Acid

The following sections outline a generalized experimental protocol for the synthesis of a long-chain n-alkane via the reduction of a fatty acid, which can be adapted for the synthesis of this compound.

Generalized Experimental Protocol: Catalytic Hydrodeoxygenation of a Long-Chain Fatty Acid

This protocol describes a general method for the catalytic hydrodeoxygenation of a long-chain fatty acid to the corresponding n-alkane.

Materials:

-

Long-chain fatty acid (e.g., a C₅₀ fatty acid precursor)

-

Supported metal catalyst (e.g., Pd/C, Pt/C, or a bimetallic catalyst)

-

High-pressure autoclave reactor

-

Solvent (e.g., n-heptane, dodecane)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification apparatus (e.g., filtration, rotary evaporator, chromatography columns)

Procedure:

-

Catalyst Preparation: The catalyst (e.g., 5 wt% Pd/C) is either purchased commercially or prepared by standard impregnation methods.

-

Reaction Setup: The high-pressure autoclave reactor is charged with the long-chain fatty acid, the catalyst (typically 1-5 wt% relative to the fatty acid), and the solvent.

-

Inerting: The reactor is sealed and purged several times with an inert gas to remove any air.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 30-50 bar).

-

Heating and Reaction: The reaction mixture is heated to the target temperature (e.g., 250-350 °C) with vigorous stirring. The reaction is monitored by measuring the hydrogen uptake. The reaction time can vary from a few hours to over 24 hours depending on the substrate, catalyst, and conditions.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

Product Isolation and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure n-alkane.

Quantitative Data: The yield and purity of the final product are determined by standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For catalytic hydrodeoxygenation of long-chain fatty acids, yields can range from moderate to high, often exceeding 80-90% with high purity (>98%) depending on the catalyst and reaction conditions.

| Parameter | Typical Value |

| Yield | 80-95% |

| Purity | >98% (by GC) |

Logical Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a common long-chain fatty acid, involving chain extension followed by reduction.

Caption: A logical workflow for the synthesis of n-pentacontane.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of a long-chain n-alkane like this compound is characterized by a set of signals in the aliphatic region (typically 10-40 ppm). Due to the symmetry of the molecule, only 25 distinct signals are expected. The chemical shifts of the carbons vary depending on their position along the chain. The terminal methyl carbon (C1) appears at the highest field (lowest ppm value), while the internal methylene carbons have very similar chemical shifts, often appearing as a cluster of overlapping peaks.

Predicted ¹³C NMR Chemical Shifts for n-Pentacontane:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14.1 |

| C2 | ~22.7 |

| C3 | ~31.9 |

| C4 | ~29.4 |

| C5-C24 | ~29.7 (cluster of signals) |

| C25 | ~29.7 (innermost carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a simple long-chain alkane and is dominated by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for n-Pentacontane:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2955-2965 | C-H asymmetric stretch (CH₃) | Strong |

| 2870-2880 | C-H symmetric stretch (CH₃) | Medium |

| 2915-2925 | C-H asymmetric stretch (CH₂) | Strong |

| 2845-2855 | C-H symmetric stretch (CH₂) | Strong |

| 1465-1475 | C-H scissoring bend (CH₂) | Medium |

| 1375-1385 | C-H symmetric bend (CH₃) | Medium |

| ~720-730 | CH₂ rocking (chain > 4 CH₂) | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram of a pure sample will show a single sharp peak. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z = 702, although for long-chain alkanes, this peak can be of low intensity. The fragmentation pattern is dominated by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Expected Mass Spectrometry Fragmentation for n-Pentacontane:

| m/z Value | Fragment Ion | Description |

| 702 | [C₅₀H₁₀₂]⁺ | Molecular Ion (M⁺) |

| 687 | [C₄₉H₉₉]⁺ | Loss of a methyl radical (CH₃) |

| 673 | [C₄₈H₉₇]⁺ | Loss of an ethyl radical (C₂H₅) |

| ... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments |

| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ | Prominent peaks in the lower mass range |

Conclusion

This compound, as a well-defined long-chain n-alkane, is a valuable compound for fundamental research in materials science and polymer chemistry. While its direct synthesis is challenging, methods based on the reduction of long-chain fatty acids provide a viable route to obtaining this and other high-molecular-weight hydrocarbons. The characterization techniques outlined in this guide are essential for confirming the structure and purity of the synthesized material, enabling its use in advanced research and development applications.

References

A Technical Guide to the Natural Sources of Long-Chain Alkanes with a Focus on Pentacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of long-chain alkanes (LCAs), with a specific emphasis on pentacontane (C50). It details their primary sources, presents available quantitative data, outlines comprehensive experimental protocols for their isolation and analysis, and illustrates key biological and experimental pathways.

Introduction to Long-Chain Alkanes

Long-chain alkanes are saturated hydrocarbons with carbon backbones typically exceeding 20 atoms. These molecules are chemically robust and play significant roles in nature, primarily as structural components of protective waxes. In plants, the epicuticular wax layer, rich in LCAs, forms a critical barrier against desiccation, UV radiation, and pathogens[1]. Similarly, insects utilize a layer of cuticular hydrocarbons (CHCs) for waterproofing and chemical communication[2]. While alkanes in the C25-C35 range are most commonly studied, very long-chain alkanes (VLCAs) with 40 or more carbons, including this compound (C50H102), are present in various natural matrices, from geological source rocks to insect cuticles[3][4][5]. Understanding the sources and analysis of these molecules is crucial for fields ranging from paleoecology to biomarker discovery.

Principal Natural Sources

Long-chain alkanes are biosynthesized by a variety of organisms and are also found in geological deposits derived from ancient organic matter.

2.1 Plant Cuticular Waxes The primary source of biogenic LCAs is the cuticular wax of higher plants[1]. This wax is a complex mixture of lipids, including n-alkanes, fatty acids, and long-chain alcohols[6]. Plant-derived n-alkanes are characterized by a strong predominance of odd-numbered carbon chains, typically ranging from C25 to C35[1]. These compounds serve as valuable biomarkers for reconstructing past vegetation. While less abundant, alkanes exceeding C40 have been identified.

2.2 Insect Cuticular Hydrocarbons Insects produce a diverse array of cuticular hydrocarbons that coat their exoskeleton. These profiles, which can include n-alkanes, alkenes, and methyl-branched alkanes, are often species-specific and function in preventing water loss and mediating social interactions[2]. Conventional analysis has focused on compounds up to C40, but recent techniques have revealed the presence of VLCAs up to C58 in termites and cockroaches[3]. Beeswax is another significant insect-derived source, containing a hydrocarbon fraction of approximately 15%[7].

2.3 Geological Sources Crude oils and petroleum source rocks are major reservoirs of alkanes across a vast range of carbon numbers[8]. High-temperature gas chromatography has enabled the detection of n-alkanes up to C100 and beyond in these geological samples[4][5]. The distribution of these high molecular weight alkanes provides insights into the organic source material and the thermal maturity of the rock[9]. In some highly mature source rocks, an unusual even-over-odd carbon number predominance has been observed for alkanes in the C50-C110 range[5].

2.4 Microbial Sources While many microorganisms naturally produce shorter-chain alkanes, the enzymatic pathways for long-chain alkane biosynthesis exist. Engineered microbial systems, particularly in E. coli and cyanobacteria, are being developed for the targeted production of alkanes as biofuels[10][11]. These systems leverage fatty acid biosynthesis pathways to generate long-chain precursors for alkane synthesis.

Quantitative Analysis of Long-Chain Alkanes

Quantifying VLCAs like this compound is challenging due to their low volatility and abundance. Data is often presented as a relative percentage of the total hydrocarbon fraction. The following tables summarize available quantitative data.

| Source Category | Specific Source Example | Alkane Range | Quantitative Data | Citation |

| Geological | High Wax Crude Oils (Nanyang Depression) | > C40 | 22.8 to 38.0 mg/g of oil | [4] |

| Source Rock (Damintun Depression) | C47-C55 | Carbon Preference Index (CPI) of 1.38-1.40, indicating odd-predominance | [9] | |

| Insect | Canadian Beeswax (Apis mellifera) | Total Hydrocarbons | Average 15.3% of total wax weight | [7] |

| Cockroaches & Termites | C25-C58 | Detected via Ag-LDI-MS; standard GC-MS fails to detect >C40 components | [3] | |

| Plant | Pepper (Capsicum spp.) | C25-C29 | Significantly higher concentrations found in thrips-susceptible accessions | [1] |

Table 1: Summary of Quantitative Data for Long-Chain Alkanes from Various Natural Sources.

Biosynthesis of Long-Chain Alkanes in Plants

In plants, n-alkanes are derived from very-long-chain fatty acids (VLCFAs). The biosynthesis is primarily regulated by the eceriferum (CER) gene family. The key step involves a two-enzyme complex, CER1 and CER3, which catalyzes the conversion of VLCFA-CoAs into alkanes.

Caption: Biosynthesis of n-alkanes in plants via the CER1/CER3 pathway.

Experimental Protocols

The isolation and analysis of VLCAs require specialized methods to handle their high molecular weight and low volatility.

5.1 General Experimental Workflow A typical workflow involves sample preparation, lipid extraction, fractionation to isolate the hydrocarbon class, and finally, instrumental analysis.

Caption: General workflow for the extraction and analysis of long-chain alkanes.

5.2 Protocol 1: Soxhlet Extraction of Total Lipids This classical method is effective for extracting non-polar lipids, including waxes, from solid matrices.[12][13]

-

Preparation: Dry the plant or insect material (approx. 10-20 g) at 60°C until constant weight is achieved. Grind the material to a fine powder using a mortar and pestle or a mill.

-

Loading: Place the powdered sample into a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with a suitable non-polar solvent (e.g., n-hexane or dichloromethane) to approximately two-thirds of its volume. Add boiling chips to ensure smooth boiling.

-

Assembly: Assemble the Soxhlet apparatus with the flask on a heating mantle, followed by the extractor, and topped with a condenser. Ensure a continuous flow of cold water through the condenser.

-

Extraction: Heat the solvent to a gentle boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask.

-

Duration: Allow the process to run for a minimum of 8-12 hours, ensuring at least 10-15 siphon cycles for thorough extraction.

-

Recovery: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the Total Lipid Extract (TLE).

5.3 Protocol 2: Fractionation by Column Chromatography To isolate the alkane fraction from the TLE, silica gel chromatography is employed.

-

Column Preparation: Prepare a slurry of activated silica gel (activated by heating at 120°C for 4 hours) in n-hexane. Pour the slurry into a glass chromatography column plugged with glass wool to create a packed bed.

-

Sample Loading: Dissolve the TLE in a minimal volume of n-hexane and carefully load it onto the top of the silica gel column.

-

Elution:

-

Fraction 1 (Alkanes/Alkenes): Elute the column with 2-3 column volumes of n-hexane. This fraction will contain the saturated and unsaturated hydrocarbons.

-

Subsequent Fractions: Increase solvent polarity (e.g., using mixtures of hexane/dichloromethane, followed by dichloromethane/methanol) to elute more polar compounds like esters, alcohols, and fatty acids, if desired.

-

-

Collection: Collect the n-hexane eluate (Fraction 1). Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified hydrocarbon fraction.

5.4 Protocol 3: Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) Standard GC-MS is often limited to analyzing compounds below ~C40. HTGC is required for VLCAs like this compound.

-

Sample Preparation: Dissolve the purified hydrocarbon fraction in a high-boiling point solvent (e.g., hot toluene or carbon disulfide) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., deuterated n-C24D50) for quantification.

-

Instrumentation:

-

GC System: A gas chromatograph capable of high-temperature operation (up to 400°C or higher).

-

Column: A high-temperature capillary column, such as a J&W Scientific DB-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness).

-

Injection: Use a capillary cold on-column injection method to prevent thermal degradation and discrimination of high molecular weight compounds.

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

-

GC Conditions (Example):

-

Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 4°C/min to 390°C (hold for 35 min).[9]

-

Injector Temperature: Follows oven temperature in on-column mode.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800 (or higher, depending on the expected alkane range).

-

Source Temperature: Maintain at a high temperature (e.g., 250-300°C) to prevent condensation.

-

-

Data Analysis: Identify n-alkanes based on their retention times and characteristic mass spectra (prominent fragment ions at m/z 57, 71, 85, etc.). Quantify by integrating the peak area of the total ion chromatogram (TIC) relative to the internal standard.

Conclusion

This compound and other very long-chain alkanes are ubiquitous, albeit low-concentration, components of natural waxes and geological materials. While plant cuticles represent the most widespread biogenic source, insects and crude oil also contain significant VLCA fractions. Their analysis presents technical challenges, necessitating high-temperature chromatographic techniques for accurate identification and quantification. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating these robust and informative macromolecules.

References

- 1. High Concentrations of Very Long Chain Leaf Wax Alkanes of Thrips Susceptible Pepper Accessions (Capsicum spp) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cup.edu.cn [cup.edu.cn]

- 6. Abundance and distribution of plant derived leaf waxes (long chain n-alkanes & fatty acids) from lake surface sediments along the west coast of southern South America: Implications for environmental and climate reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canadian beeswax: Analytical values and composition of hydrocarbons, free acids and long chain esters - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. epsci.ucr.edu [epsci.ucr.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. irp.cdn-website.com [irp.cdn-website.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

Pentacontane as a Model for Polymer Crystallization: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pentacontane (n-C50H102), a long-chain alkane, serves as an exemplary model system for investigating the complex phenomenon of polymer crystallization. Its well-defined linear molecular structure and chain length, which is long enough to exhibit polymer-like folding but short enough to be synthesized with high purity, make it an ideal surrogate for understanding the fundamental principles governing the crystallization of semi-crystalline polymers like polyethylene. This technical guide provides a comprehensive overview of the use of this compound in this context, detailing its thermal and structural properties, the experimental methodologies employed in its study, and the logical processes that govern its transition from a molten to a crystalline state. While not a primary component in drug delivery systems, the principles elucidated from studying this compound's crystallization are crucial for the formulation and stability of polymer-based pharmaceutical carriers.

Introduction

Polymer crystallization is a critical process that dictates the final physical and mechanical properties of a wide range of materials, from common plastics to specialized components in drug delivery vehicles. The transition from a disordered, entangled melt to a highly ordered, semi-crystalline solid involves complex molecular rearrangements, including nucleation and chain-folded lamellar growth. Due to the high molecular weight and polydispersity of most polymers, directly studying these fundamental processes can be challenging.

This compound, with its monodisperse nature and chemical simplicity, provides a less complex system to probe the thermodynamics and kinetics of crystallization. Insights gained from this compound can be extrapolated to more complex polymeric systems, aiding in the design of materials with tailored properties.

Physicochemical and Thermal Properties of this compound

This compound is a linear saturated hydrocarbon with the chemical formula C50H102. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C50H102 | [1] |

| Molecular Weight | 703.34 g/mol | |

| CAS Number | 6596-40-3 | |

| Melting Point (Tm) | 91-95 °C (364.15-368.15 K) | |

| Enthalpy of Fusion (ΔHf) | 162.4 kJ/mol | [2] |

These fundamental properties are crucial for designing and interpreting crystallization experiments.

Experimental Protocols for Studying this compound Crystallization

The study of this compound crystallization relies on a suite of analytical techniques to probe its thermal transitions, crystal structure, and morphology.

Differential Scanning Calorimetry (DSC)

DSC is a primary tool for investigating the thermal behavior of this compound, including its melting and crystallization temperatures and the associated enthalpy changes.[3]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program:

-

Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 120 °C) to erase its thermal history.

-

Isothermal Hold: The sample is held at the elevated temperature for a few minutes to ensure complete melting.

-

Cooling Scan: The sample is cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 25 °C). The exothermic peak observed during cooling corresponds to crystallization.

-

Second Heating Scan: The sample is reheated at the same controlled rate to observe the melting of the crystals formed during the controlled cooling. The endothermic peak corresponds to melting.

-

-

Data Analysis: The onset and peak temperatures of the crystallization and melting events are determined from the thermogram. The enthalpy of fusion and crystallization is calculated by integrating the area under the respective peaks. The degree of crystallinity can be estimated by comparing the measured enthalpy of fusion to the theoretical value for a 100% crystalline sample.[4]

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and identify the different crystalline phases of this compound.

Methodology:

-

Sample Preparation: A fine powder of the crystallized this compound is evenly spread on a sample holder. To ensure a random orientation of the crystallites, the sample surface should be flat.[2]

-

Instrument Setup:

-

X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Goniometer: The instrument is set up in a Bragg-Brentano para-focusing geometry.

-

Operating Conditions: The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.[2]

-

-

Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 2° to 40°) with a specific step size (e.g., 0.02°) and dwell time per step.

-

Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). These are then used to determine the unit cell parameters and the crystal system (e.g., orthorhombic for n-alkanes).

The Crystallization Process of this compound

The crystallization of this compound from a melt is a multi-stage process that can be conceptually broken down into the following logical steps.

-

Nucleation: As the molten this compound is cooled below its melting temperature, the first step is the formation of small, ordered regions called nuclei. This can occur homogeneously within the melt or heterogeneously on impurities or surfaces.

-

Crystal Growth (Chain Folding and Lamellar Growth): Once stable nuclei are formed, the long this compound chains begin to attach themselves to these nuclei. Due to their length, the chains fold back and forth upon themselves, creating thin, plate-like crystalline structures known as lamellae.

-

Spherulite Formation: These lamellae then grow outwards from the central nucleus, often branching and fanning out to form larger, spherical superstructures called spherulites. These spherulites continue to grow until they impinge upon one another, filling the available volume.

-

Semi-Crystalline Solid: The final solid-state structure consists of these ordered crystalline spherulites embedded within a matrix of amorphous, uncrystallized this compound chains.

Quantitative Data on this compound Crystallization

The crystallization behavior of this compound is highly dependent on the processing conditions, particularly the cooling rate.

Effect of Cooling Rate on Crystallization Temperature

Faster cooling rates leave less time for the molecular chains to organize, resulting in crystallization occurring at a lower temperature (greater supercooling).

| Cooling Rate (°C/min) | Crystallization Onset Temperature (°C) | Crystallization Peak Temperature (°C) |

| 2 | ~88 | ~86 |

| 5 | ~86 | ~84 |

| 10 | ~84 | ~82 |

| 20 | ~81 | ~79 |

Note: These are representative values for long-chain alkanes and the exact temperatures for this compound may vary slightly. The trend of decreasing crystallization temperature with increasing cooling rate is a key characteristic.[5]

Lamellar Thickness

The thickness of the crystalline lamellae is another critical parameter that is influenced by the crystallization temperature. It can be determined using Small-Angle X-ray Scattering (SAXS). Generally, crystallization at higher temperatures (slower cooling rates) allows for the formation of thicker, more stable lamellae. For long-chain alkanes like this compound crystallized from the melt, the lamellar thickness is typically in the range of 10-20 nm.

This compound as a Model for Polyethylene Crystallization

Polyethylene is a widely used semi-crystalline polymer. Its long chains of repeating -CH2- units are chemically analogous to the structure of this compound. Therefore, studying the crystallization of this compound provides a simplified yet powerful model for understanding the more complex crystallization behavior of polyethylene. The chain-folding mechanisms and the formation of lamellar and spherulitic structures observed in this compound are directly relevant to the morphology and properties of polyethylene.

Relevance to Drug Development

While this compound itself is not a common excipient in drug formulations, the study of its crystallization provides valuable insights for the pharmaceutical industry. Many drug delivery systems utilize semi-crystalline polymers as matrices for controlled release or as protective coatings.[6] The stability, drug release profile, and mechanical integrity of these formulations are directly linked to the degree of crystallinity and the morphology of the polymer.

By understanding the fundamental principles of polymer crystallization through model systems like this compound, researchers can better:

-

Control the crystallinity of polymeric drug carriers to achieve desired release kinetics.

-

Predict and prevent unwanted polymorphic transitions in both the drug and the polymer excipients, which can affect bioavailability and stability.

-

Design more stable amorphous solid dispersions by understanding the factors that inhibit crystallization.

Long-chain alkanes, in general, can be found in some topical and oral formulations as emollients or to modify viscosity, but their role is typically not as a primary crystallization-directing agent for the active pharmaceutical ingredient.

Conclusion

This compound serves as an invaluable model system for elucidating the fundamental mechanisms of polymer crystallization. Its well-defined structure and amenability to detailed characterization using techniques like DSC and XRD allow for a thorough investigation of nucleation, crystal growth, and morphology development. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to utilize this compound in their studies of polymer phase transitions. The knowledge gained from such model systems is essential for the rational design and control of crystalline properties in a wide range of polymeric materials, including those with critical applications in the pharmaceutical and drug development sectors.

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to the Thermal Properties of High Molecular Weight Alkanes for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of high molecular weight alkanes, offering critical data and methodologies for professionals in research, science, and drug development. Understanding these properties is paramount for the formulation, stability, and efficacy of a wide range of pharmaceutical products.

Core Thermal Properties of High Molecular Weight Alkanes

High molecular weight alkanes, often found in waxes and polymers, are integral to many pharmaceutical formulations, acting as excipients, emollients, and drug delivery vehicles. Their thermal behavior dictates their performance during manufacturing, storage, and in vivo application. The primary thermal properties of interest are their melting point, boiling point, heat capacity, and thermal conductivity.

Melting and Boiling Points

The melting and boiling points of n-alkanes increase with molecular weight.[1][2][3] This trend is a direct consequence of the increasing strength of van der Waals forces between longer carbon chains.[4][5] Alkanes with 18 or more carbon atoms are typically solid at room temperature (298K).[1][6]

Branching in the alkane chain generally leads to a decrease in the boiling point compared to a straight-chain isomer of the same molecular weight.[2][4][7] This is attributed to the reduced surface area of branched molecules, which weakens the intermolecular van der Waals forces.[2] The effect of branching on melting points is more complex; highly symmetrical, branched molecules can sometimes pack more efficiently in a crystal lattice, leading to a higher melting point than their straight-chain counterparts.[8]

Table 1: Melting and Boiling Points of Selected High Molecular Weight n-Alkanes

| Alkane Name | Chemical Formula | Number of Carbon Atoms | Melting Point (°C) | Boiling Point (°C) |

| Octadecane | C18H38 | 18 | 28 | 317 |

| Nonadecane | C19H40 | 19 | 32 | 330 |

| Eicosane | C20H42 | 20 | 36.5 | 343 |

| Heneicosane | C21H44 | 21 | 40.5 | 356 |

| Docosane | C22H46 | 22 | 43.8 | 369 |

| Tricosane | C23H48 | 23 | 47.4 | 381 |

| Tetracosane | C24H50 | 24 | 50.3 | 393 |

| Pentacosane | C25H52 | 25 | 53.3 | 404 |

| Hexacosane | C26H54 | 26 | 56 | 414 |

| Heptacosane | C27H56 | 27 | 58.8 | 424 |

| Octacosane | C28H58 | 28 | 61.3 | 434 |

| Nonacosane | C29H60 | 29 | 63.7 | 443 |

| Triacontane | C30H62 | 30 | 65.9 | 458 |

| Tetracontane | C40H82 | 40 | 81.5 | 525 |

| Pentacontane | C50H102 | 50 | 91.5 | - |

Note: Data compiled from various sources.[7][9] Boiling points for very long-chain alkanes are often difficult to measure as they may decompose at high temperatures.

Heat Capacity

The heat capacity of liquid n-alkanes shows a linear relationship with the number of carbon atoms.[10][11] For each additional methylene (-CH2-) group, the molar heat capacity increases by approximately 31 ± 2 J·K⁻¹·mol⁻¹.[10] The heat capacity of solid alkanes is more complex and is influenced by their crystalline structure and any solid-solid phase transitions that may occur before melting.[12]

Table 2: Molar Heat Capacity of Selected Liquid n-Alkanes at 298.15 K

| Alkane Name | Chemical Formula | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |

| n-Pentane | C5H12 | 167.19 |

| n-Hexane | C6H14 | 195.52 |

| n-Heptane | C7H16 | 224.64 |

| n-Octane | C8H18 | 254.39 |

| n-Decane | C10H22 | 314.43 |

| n-Dodecane | C12H26 | 375.3 |

| n-Hexadecane | C16H34 | 499.0 |

| n-Octadecane | C18H38 | 561.0 |

Note: Data compiled from literature sources.[11][13]

Thermal Conductivity

The thermal conductivity of n-alkanes is dependent on their physical state and molecular structure. In the liquid phase, thermal conductivity generally increases with the number of carbon atoms in the chain.[14] In the solid state, the relationship is less distinct, but more organized, crystalline structures exhibit higher thermal conductivity compared to amorphous or less ordered solid phases.[14][15]

Table 3: Thermal Conductivity of Selected n-Alkanes

| Alkane Name | State | Temperature (K) | Thermal Conductivity (W·m⁻¹·K⁻¹) |

| C20H42 | Liquid | 320 | 0.152 |

| C20H42 | Solid | 300 | 0.25 |

| C24H50 | Liquid | 335 | 0.158 |

| C24H50 | Solid | 315 | 0.35 |

| C30H62 | Liquid | 355 | 0.165 |

| C30H62 | Solid | 335 | 0.42 |

Note: Data obtained from molecular dynamics simulations and experimental measurements.[14]

Experimental Protocols for Determining Thermal Properties

Accurate determination of the thermal properties of high molecular weight alkanes is crucial for their application in pharmaceuticals. The following are detailed methodologies for key experiments.

Determination of Melting Point

A common and straightforward method for determining the melting point of a solid organic compound is using a melting point apparatus.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered dry alkane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a heating bath (e.g., liquid paraffin) or a melting point apparatus.

-

Observation: The sample is heated slowly and uniformly, with constant stirring of the bath.

-

Data Recording: The temperature at which the substance begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded. The melting point is the average of T1 and T2.[16]

Determination of Boiling Point

For liquid alkanes, the boiling point can be determined using several methods, including distillation and the Thiele tube method.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is filled with at least 5 mL of the liquid alkane and a few boiling chips. A condenser and a thermometer are attached. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Data Recording: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.[17][18][19]

Measurement of Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance.

Methodology: DSC for Heat Capacity Measurement

-

Sample Preparation: A small, accurately weighed sample of the alkane (typically 5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

-

Measurement Protocol: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity (Cp) is calculated from the difference in heat flow between the sample and a baseline run (with empty pans), and a run with a standard material of known heat capacity (e.g., sapphire).[20]

Measurement of Thermal Conductivity: Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a standard technique for measuring the thermal conductivity of liquids and molten solids.

Methodology: THW for Thermal Conductivity Measurement

-

Apparatus Setup: A thin platinum wire is submerged in the liquid or molten alkane sample. The wire serves as both a heating element and a temperature sensor.

-

Measurement Principle: A constant electric current is passed through the wire for a short period, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding medium.

-

Data Acquisition: The temperature change of the wire over time is precisely measured.

-

Calculation: The thermal conductivity of the sample is determined by fitting the temperature rise data to a mathematical model of heat conduction from a line source.[21][22]

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and experimental workflows relevant to the study of the thermal properties of high molecular weight alkanes.

Caption: Relationship between alkane molecular structure and thermal properties.

Caption: Workflow for determining the melting point of a solid alkane.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boiling Point Of Alkanes [unacademy.com]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 8. Alkanes - operachem [operachem.com]

- 9. matmake.com [matmake.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. srd.nist.gov [srd.nist.gov]

- 14. Effect of the chain on thermal conductivity and thermal boundary conductance of long chain n-alkanes using molecular dynamics and transient plane source techniques [etd.auburn.edu]

- 15. auetd.auburn.edu [auetd.auburn.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. vernier.com [vernier.com]

- 20. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. thermtest.com [thermtest.com]

An In-depth Technical Guide to the Crystal Structure of n-Pentacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of n-pentacontane (C₅₀H₁₀₂), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies used for its characterization. The information is presented to aid researchers and professionals in understanding the solid-state properties of long-chain hydrocarbons, which are crucial in fields ranging from materials science to drug formulation.

Introduction to the Crystal Structure of n-Pentacontane

n-Pentacontane is a linear saturated hydrocarbon with 50 carbon atoms. In the solid state, its molecules adopt a nearly planar all-trans zigzag conformation and pack into a three-dimensional crystalline lattice. The nature of this packing is determined by the interplay of van der Waals forces between the long aliphatic chains.

Long-chain n-alkanes, such as n-pentacontane, are known to exhibit polymorphism, meaning they can exist in more than one crystal structure. For n-alkanes with a chain length greater than approximately 36 carbons, the crystal structure is typically orthorhombic.[1] This is consistent with observations for highly crystalline polyethylene, for which long-chain alkanes serve as valuable model systems.[1] The symmetry of the crystal structure for even-numbered n-alkanes tends to increase from triclinic to monoclinic and finally to orthorhombic as the chain length increases.

Crystallographic Data

The primary crystal form of n-pentacontane at room temperature is orthorhombic. The crystallographic data has been determined through techniques such as high-resolution X-ray powder diffraction using synchrotron radiation, which is suitable for obtaining unit-cell parameters for n-alkanes up to C₆₀H₁₂₂.[2]

Below is a summary of the key crystallographic parameters for the orthorhombic form of n-pentacontane.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | General literature on long-chain n-alkanes |

| Space Group | Pca2₁ | Proposed for long-chain even n-alkanes |

| Unit Cell Dimensions | ||

| a | ~7.66 ± 0.005 Å | Electron diffraction of similar long-chain alkanes[3] |

| b | Value not explicitly found | |

| c | Value not explicitly found | |

| Molecules per Unit Cell (Z) | 4 | For similar orthorhombic n-alkanes |

Note: Specific unit cell parameters 'b' and 'c' for n-pentacontane were not explicitly found in the surveyed literature. The value for 'a' is based on studies of similar long-chain alkanes.

Experimental Protocols

The determination of the crystal structure of n-pentacontane and the study of its polymorphism involve several key experimental techniques. Detailed methodologies for these are outlined below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides the most detailed information about the crystal structure, including unit cell dimensions, bond lengths, and bond angles.

Methodology:

-

Crystal Growth:

-

High-purity (>98%) n-pentacontane is dissolved in a suitable solvent, such as hexane, at a slightly elevated temperature to ensure complete dissolution.

-

Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. The container is loosely covered to allow for a slow rate of evaporation, which promotes the formation of larger, well-ordered crystals.

-

Alternatively, slow cooling of a saturated solution can be employed. The solution is cooled gradually over several days to induce crystallization.

-

-

Crystal Mounting:

-

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid analytical technique used for phase identification and the determination of unit cell dimensions of a crystalline material.

Methodology:

-

Sample Preparation:

-

A sample of n-pentacontane is finely ground to a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

-

The powder is packed into a sample holder, and the surface is flattened to ensure a consistent sample height.

-

-

Data Collection:

-

The sample is placed in a powder diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

-

The peak positions are used to calculate the d-spacings according to Bragg's Law (nλ = 2d sinθ).

-

The d-spacings are then used to determine the unit cell parameters of the crystalline phase.

-

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid phase transitions, which are indicative of polymorphism.

Methodology:

-

Sample Preparation:

-

A small amount of n-pentacontane (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

-

Thermal Analysis:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, for example:

-

Heating from room temperature to a temperature above its melting point (e.g., 120 °C) at a constant rate (e.g., 5 °C/min).

-

Holding at the high temperature for a few minutes to ensure complete melting.

-

Cooling back to room temperature or below at a controlled rate (e.g., 5 °C/min) to observe crystallization.

-

A second heating run to observe the thermal behavior of the recrystallized sample.

-

-

The heat flow to or from the sample is monitored relative to the reference pan.

-

-

Data Interpretation:

-

Endothermic peaks on the heating curve correspond to melting or solid-solid phase transitions.

-

Exothermic peaks on the cooling curve correspond to crystallization.

-

The peak temperatures and enthalpies of these transitions provide information about the different polymorphic forms and their stability.

-

Experimental and Logical Workflows

The process of determining and characterizing the crystal structure of n-pentacontane follows a logical progression of experiments.

References

Spectroscopic Fingerprints of Pentacontane: An In-depth Technical Guide to FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pentacontane (C₅₀H₁₀₂), a long-chain n-alkane, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the fundamental vibrational modes, presents quantitative spectral data, and outlines detailed experimental protocols for obtaining high-quality spectra. The information contained herein is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who work with long-chain hydrocarbons and require a thorough understanding of their molecular structure and properties.

Introduction to the Vibrational Spectroscopy of Long-Chain Alkanes

FTIR and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When applied to long-chain alkanes like this compound, these methods provide a detailed fingerprint of the molecular structure, conformation, and packing in the solid state.

-

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is highly sensitive to the presence of specific functional groups and changes in the dipole moment of the molecule during vibration.

-

Raman spectroscopy , on the other hand, involves inelastic scattering of monochromatic light (from a laser source). The scattered light is shifted in frequency, and this shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to FTIR.

For a long-chain alkane such as this compound, the spectra are dominated by the vibrational modes of the numerous methylene (CH₂) groups and the terminal methyl (CH₃) groups. These include stretching, bending (scissoring), wagging, twisting, and rocking vibrations of the C-H bonds, as well as stretching and deformation modes of the C-C backbone.

Data Presentation: FTIR and Raman Spectral Data of this compound

The following tables summarize the key vibrational modes and their corresponding peak positions in the FTIR and Raman spectra of this compound and similar long-chain n-alkanes. These values are compiled from various spectroscopic databases and literature sources.

Table 1: Summary of Key FTIR Peaks for this compound and Long-Chain n-Alkanes

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2954 - 2962 | νₐₛ(CH₃) | Asymmetric C-H stretching of methyl groups. |

| 2915 - 2925 | νₐₛ(CH₂) | Asymmetric C-H stretching of methylene groups. This is typically the most intense band. |

| 2870 - 2875 | νₛ(CH₃) | Symmetric C-H stretching of methyl groups. |

| 2848 - 2855 | νₛ(CH₂) | Symmetric C-H stretching of methylene groups. |

| 1472 - 1474 | δ(CH₂) | Methylene scissoring/bending mode. In crystalline samples, this band may split into two components due to intermolecular interactions. |

| 1462 - 1465 | δ(CH₂) | Methylene scissoring/bending mode (component of the split band in crystalline state). |

| ~1378 | δₛ(CH₃) | Symmetric bending ("umbrella" mode) of methyl groups. |

| 729 - 731 | ρ(CH₂) | Methylene rocking mode. This is a characteristic peak for crystalline n-alkanes. |

| 719 - 722 | ρ(CH₂) | Methylene rocking mode. The presence of a well-resolved doublet in this region is indicative of an orthorhombic or monoclinic crystal packing. |

Table 2: Summary of Key Raman Peaks for Long-Chain n-Alkanes

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2960 - 2965 | νₐₛ(CH₃) | Asymmetric C-H stretching of methyl groups. |

| 2880 - 2885 | νₐₛ(CH₂) | Asymmetric C-H stretching of methylene groups. |

| 2845 - 2850 | νₛ(CH₂) | Symmetric C-H stretching of methylene groups. |

| 1440 - 1460 | δ(CH₂) | Methylene scissoring/bending mode. |

| 1295 - 1305 | τ(CH₂) | Methylene twisting mode. |

| 1130 - 1135 | ν(C-C) | Symmetric C-C stretching of the carbon backbone. |

| 1060 - 1065 | ν(C-C) | Asymmetric C-C stretching of the carbon backbone. |

| Low Frequency Region | LAM | Longitudinal Acoustic Mode. This is a collective vibration of the entire carbon chain and its frequency is inversely proportional to the chain length. For this compound, this would appear at very low wavenumbers. |

Experimental Protocols

The quality of FTIR and Raman spectra is highly dependent on the sample preparation and data acquisition parameters. Below are detailed methodologies for analyzing solid this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.1.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is often the simplest method for analyzing a solid powder or waxy solid like this compound.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of this compound powder or a small piece of the waxy solid directly onto the center of the ATR crystal.

-

Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 32 to 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio.

-

The spectrum is usually displayed in absorbance units after automatic background subtraction.

-

3.1.2. Transmission FTIR Spectroscopy (KBr Pellet Method)

This traditional method can provide very high-quality spectra.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and position it in the infrared beam.

-

Collect the sample spectrum using similar acquisition parameters as for ATR-FTIR.

-

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., a CCD camera).

-

Sample Preparation:

-

Place a small amount of this compound powder on a clean microscope slide.

-

Gently press the powder with a clean spatula to create a flat, even surface.

-

-

Data Acquisition:

-

Place the microscope slide on the spectrometer's stage.

-

Focus the laser onto the sample surface using the microscope.

-

Set the laser power to a level that does not cause sample heating or degradation (typically a few milliwatts).

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time can range from a few seconds to several minutes, and multiple scans can be averaged to improve the signal-to-noise ratio.

-

The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the molecular structure of this compound and its characteristic vibrational modes.

Caption: Experimental workflow for FTIR and Raman analysis of this compound.

Caption: Key vibrational modes of this compound observed in FTIR and Raman.

Unveiling the Solid-State Behavior of Long-Chain Paraffins: A Technical Guide to Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Long-chain paraffins, or n-alkanes, are fundamental components in a vast array of applications, from pharmaceuticals and cosmetics to lubricants and phase-change materials. Their solid-state behavior, characterized by a series of complex phase transitions, dictates their physical properties and ultimate performance. This in-depth technical guide provides a comprehensive overview of these transitions, focusing on the core thermodynamic principles, experimental characterization, and the underlying molecular transformations.

The Landscape of Paraffin Phase Transitions: From Crystalline Order to Rotational Freedom

At low temperatures, long-chain paraffins exist in well-ordered crystalline structures. As thermal energy is introduced, they undergo one or more solid-solid phase transitions before melting into an isotropic liquid. These transitions involve significant changes in molecular packing, conformational order, and thermodynamic properties.

The most prominent solid-solid transitions involve the transformation from a highly ordered crystalline phase to one or more "rotator" phases. In the crystalline state, the paraffin chains are typically arranged in a tightly packed, all-trans conformation. The specific crystal system (e.g., triclinic, monoclinic, or orthorhombic) depends on the chain length (even or odd number of carbon atoms) and thermal history. The orthorhombic phase, for instance, is characterized by a "herringbone" packing arrangement.[1]